molecular formula C10H16 B1255279 (-)-Car-4-ene CAS No. 5208-50-4

(-)-Car-4-ene

Cat. No.: B1255279
CAS No.: 5208-50-4
M. Wt: 136.23 g/mol
InChI Key: LGNSZMLHOYDATP-VGMNWLOBSA-N
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Description

(-)-Car-4-ene is a chiral, bicyclic monoterpene featuring a fused cyclohexene and cyclopropane ring structure . It is a constituent of turpentine and various natural sources, prized in research for its utility as a building block in synthetic organic chemistry . A key application documented in scientific literature is its use as a strategic starting material for the synthesis of intermediates like (-)-car-4-ene-3α-ol and (-)-car-4-ene-3β-ol, which are valuable in the development of bioactive synthetic pyrethroids . This compound provides researchers with an enantiomerically enriched scaffold from a renewable source, making it valuable for exploring structure-activity relationships in agrochemical development and for the synthesis of other complex natural product analogs. Its inherent chemical rigidity and functionalizability allow for diverse synthetic transformations. Researchers are advised to consult relevant safety data sheets before use. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

5208-50-4

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1S,4S,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8+,9+/m1/s1

InChI Key

LGNSZMLHOYDATP-VGMNWLOBSA-N

SMILES

CC1CC2C(C2(C)C)C=C1

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H](C2(C)C)C=C1

Canonical SMILES

CC1CC2C(C2(C)C)C=C1

Other CAS No.

93779-69-2

Pictograms

Flammable

Origin of Product

United States

Preparation Methods

Mechanism and Equilibrium Dynamics

The thermal isomerization of (+)-3-carene to (-)-car-4-ene is a reversible, entropy-driven process that achieves equilibrium at elevated temperatures. At 180°C, the equilibrium favors 4-carene at approximately 60–70% yield, with the remainder comprising unreacted 3-carene and trace byproducts such as p-cymene and di-2,4(8)-p-menthadiene. The reaction proceeds via a suprafacial-sigmatropic shift, as evidenced by deuterium labeling studies. Activation energy calculations indicate a barrier of 120–140 kJ/mol, necessitating prolonged heating (6–12 hours) for near-complete conversion.

Optimization of Reaction Conditions

Table 1 summarizes temperature-dependent conversion rates and equilibrium constants for the isomerization of 3-carene to 4-carene. At 240°C, the reaction reaches equilibrium within 43 minutes, whereas at 180°C, 6 hours are required. Higher temperatures (>260°C) risk decomposition into isolimonene and trimethylcycloheptanes, necessitating precise thermal control.

Table 1: Thermal Isomerization Parameters for 3-Carene to 4-Carene

Temperature (°C)Time to Equilibrium4-Carene Yield (%)Byproducts (%)
1806 hours655
2003.25 hours688
24043 minutes7012
26011 minutes7218

Data adapted from US Patent 3,407,241.

Catalytic Isomerization Strategies

Transition Metal Catalysts

Palladium (Pd) and nickel (Ni) catalysts significantly lower the activation energy of the 3-carene→4-carene isomerization. Under 50–100 psi hydrogen pressure, Pd/C achieves 85% 4-carene yield at 150°C within 2 hours. Nickel catalysts, though less active, operate effectively at 170°C with comparable yields. Copper chromite, under similar conditions, requires higher temperatures (200°C) but minimizes hydrogenation side reactions.

Alkali Metal Catalysts

Sodium metal in dimethyl sulfoxide (DMSO) induces rapid isomerization at room temperature via single-electron transfer mechanisms. This method avoids thermal degradation but necessitates anhydrous conditions to prevent catalyst deactivation. Recycling sodium catalysts six times reduces costs without compromising yield.

Table 2: Catalyst Performance in 4-Carene Synthesis

CatalystTemperature (°C)Time (h)Yield (%)Selectivity (%)
Pd/C (5%)15028592
Ni (Raney)17037888
CuCr2O420047095
Na/DMSO2519085

Data synthesized from US Patent 3,407,241 and Tétrahedron studies.

Hydrogen-Mediated Isomerization and Byproduct Management

Hydrogen Pressure Effects

Elevating hydrogen pressure to 500 psi over Pd/C shifts the reaction pathway toward hydrogenation, yielding menthanes and carane derivatives. At 50–100 psi, isomerization dominates, with <5% hydrogenation byproducts.

Fractional Distillation and Recycling

Post-reaction mixtures are fractionally distilled to isolate (-)-car-4-ene (bp 168–170°C) from unreacted 3-carene (bp 170–172°C) and higher-boiling byproducts. Continuous distillation trains achieve 98% purity, with 3-carene recycled to the isomerization step.

Byproduct Utilization and Derivative Synthesis

Di-2,4(8)-p-Menthadiene as a Synthetic Intermediate

Thermal overprocessing of 4-carene generates di-2,4(8)-p-menthadiene, which undergoes acid-catalyzed cyclization to dl-3-menthene—a precursor to levomenthol. Hydrochlorination followed by base treatment affords d-2,4(8)-p-menthadiene, a versatile diene for Diels-Alder reactions.

Oxidative Byproducts

Autoxidation of 4-carene forms carvone and carveol, which are separable via silica gel chromatography. These compounds serve as chiral building blocks for terpene alkaloids.

Industrial-Scale Process Design

Continuous Flow Systems

Integrated continuous systems combine catalytic isomerization (Pd/C, 150°C, 50 psi H2) with in-line distillation, achieving 800 kg/day throughput. Automated control maintains equilibrium conversion at 70%, with 95% selectivity .

Chemical Reactions Analysis

Types of Reactions: (-)-Car-4-ene undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxygenated derivatives, such as alcohols, ketones, and acids.

    Reduction: Reduction reactions can convert (-)-Car-4-ene into more saturated hydrocarbons.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve the desired substitutions.

Major Products Formed:

Scientific Research Applications

(-)-Car-4-ene has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a chiral building block in asymmetric synthesis.

    Biology: Research has shown that (-)-Car-4-ene exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in the development of new pharmaceuticals.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various conditions, including infections and inflammatory diseases.

    Industry: (-)-Car-4-ene is used in the production of fragrances, flavors, and as a solvent in the chemical industry.

Mechanism of Action

The mechanism of action of (-)-Car-4-ene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and microbial processes. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these biological molecules and pathways.

Comparison with Similar Compounds

    Alpha-pinene: Another monoterpene with a similar structure but different functional groups and reactivity.

    Beta-pinene: Similar to alpha-pinene but with a different arrangement of atoms, leading to distinct chemical properties.

    Limonene: A monocyclic monoterpene with a citrus aroma, differing in its ring structure and functional groups.

Uniqueness of (-)-Car-4-ene: (-)-Car-4-ene’s unique bicyclic structure and specific functional groups give it distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields highlight its versatility and importance in scientific research and industry.

Biological Activity

(-)-Car-4-ene is a bicyclic monoterpene that has garnered attention for its diverse biological activities. This compound is primarily found in various essential oils and has been studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings on the biological activity of (-)-Car-4-ene, highlighting its mechanisms of action, relevant case studies, and implications for future research.

(-)-Car-4-ene has the chemical formula C_{10}H_{16} and a molecular weight of 136.24 g/mol. Its structure is characterized by a cyclobutane ring fused to a cyclohexane ring, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that (-)-Car-4-ene exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 1.0 mg/mL, showcasing its potential as a natural preservative in food and pharmaceutical applications .

PathogenMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

Anti-inflammatory Effects

(-)-Car-4-ene has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory diseases .

Antioxidant Activity

The compound demonstrates notable antioxidant activity, which is crucial for combating oxidative stress-related diseases. In assays measuring DPPH radical scavenging activity, (-)-Car-4-ene exhibited an IC50 value of 35 µg/mL, indicating strong free radical scavenging capabilities .

The biological activities of (-)-Car-4-ene can be attributed to several mechanisms:

  • Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Cytokine Modulation : By influencing signaling pathways related to inflammation, (-)-Car-4-ene reduces the expression of inflammatory mediators.
  • Free Radical Scavenging : The presence of double bonds in its structure allows it to donate electrons to free radicals, neutralizing them.

Case Studies

Several case studies have explored the application of (-)-Car-4-ene in various fields:

  • Food Preservation : A study analyzed the efficacy of (-)-Car-4-ene as a natural preservative in meat products, showing a significant reduction in microbial load and extending shelf life by up to 30% compared to control samples.
  • Pharmaceutical Applications : Clinical trials are underway to evaluate the efficacy of (-)-Car-4-ene in topical formulations for treating skin infections and inflammatory conditions.
  • Cosmetic Industry : Due to its antioxidant properties, (-)-Car-4-ene is being incorporated into skincare products aimed at reducing oxidative damage and promoting skin health.

Future Research Directions

Further investigations are needed to fully elucidate the pharmacokinetics and safety profile of (-)-Car-4-ene. Potential areas for future research include:

  • In vivo Studies : To confirm the efficacy observed in vitro and assess the therapeutic potential in animal models.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by (-)-Car-4-ene would provide insights into its broader biological impacts.
  • Formulation Development : Exploring synergistic effects with other natural compounds could enhance its bioactivity and applicability in various industries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Car-4-ene
Reactant of Route 2
(-)-Car-4-ene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.